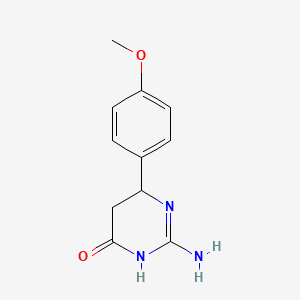
2-アミノ-6-(4-メトキシフェニル)-5,6-ジヒドロピリミジン-4(3H)-オン
説明
2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(4-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん研究における細胞毒性研究
この化合物は、がん細胞株に対する細胞毒性について調査されています。 特に、2-アミノ-4,6-ジフェニルニコチノニトリルなどの類似化合物は、ドキソルビシンなどの既知の抗がん剤よりも優れた細胞毒性を示すことが研究で明らかになっています 。これは、特に乳がん治療において、新しい抗がん剤の開発における本化合物の潜在的な用途を示唆しています。
センサー開発のための光物理特性
関連化合物の光物理学的調査では、発光最大値が溶媒に依存してシフトすることが明らかになり、溶媒環境がその蛍光特性に影響を与えることを示しています 。この特性を利用して、市販のプローブよりも感度が高く、光重合などのさまざまなプロセスを監視するための蛍光センサーを開発することができます。
材料科学のための量子化学解析
量子化学的時間依存密度汎関数理論(TD-DFT)解析は、これらの化合物の電子構造と挙動に関する洞察を提供します 。HOMO-LUMOエネルギーギャップ、電気陰性度、双極子モーメントを理解することは、これらの化合物が特定の反応性と特性を持つ電子材料の設計に使用できる材料科学の用途にとって重要です。
抗菌作用と抗増殖作用
類似の構造を持つ化合物は、さまざまな病原体に対する抗菌作用と、キナーゼ阻害の可能性のある抗増殖作用を示しています 。これは、本化合物を新しい抗菌剤と抗増殖剤の開発のための出発点として研究するための道を切り開きます。
抗結核作用
本化合物の構造アナログは、結核菌に対する抗結核作用を示しています 。これは、本化合物が、世界的な健康問題である結核の治療に潜在的に使用できる可能性を示唆しています。
SIRT1阻害活性
SIRT1は、細胞の調節と老化に関与する酵素です。 本化合物の類似体は、SIRT1阻害活性を示しています 。これは、老化および関連する病気の研究において関連する可能性があります。
A2Aアデノシン受容体拮抗作用
A2Aアデノシン受容体は、心血管機能や免疫応答など、さまざまな生理学的プロセスに関与しています。 この受容体の拮抗薬は治療の可能性を秘めており、関連する化合物はそのような拮抗作用を示しています 。これは、心血管および免疫学的研究における可能性のある用途を示しています。
有機合成と医薬品化学
2-アミノチアゾールは、本化合物の構造的に関連する化合物の一種であり、治療的な役割を持つさまざまな複素環アナログを合成するための出発物質として使用されます 。これは、本化合物が、さまざまな生物活性分子の前駆体として役立つことができる有機合成と医薬品化学における重要性を強調しています。
特性
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-5,9H,6H2,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDHVJXAXNUZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















